N-Benzyl-2-bromoaniline
Overview
Description
N-Benzyl-2-bromoaniline is a synthetic chemical compound that belongs to the chemical class of aniline derivatives. It has a molecular formula of C13H12BrN and an average mass of 262.145 Da .
Synthesis Analysis
The synthesis of 2-bromoaniline, a precursor to N-Benzyl-2-bromoaniline, involves three reactions :Alkylation of 2-bromoaniline with benzyl bromide under ostensibly basic N-alkylation conditions resulted in migration of bromine from the 2- to the 4-aryl position .
Molecular Structure Analysis
The molecular structure of N-Benzyl-2-bromoaniline consists of a benzene ring attached to an amine (NH2) group and a bromine atom . The bromine atom is attached to the second carbon atom in the benzene ring, while the benzyl group is attached to the nitrogen atom of the amine group .Chemical Reactions Analysis
The chemical reactions involving N-Benzyl-2-bromoaniline are primarily its synthesis reactions. The nitration, conversion of the nitro group to an amine, and bromination are key steps in its synthesis . An unexpected rearrangement was observed when 2-bromoaniline was alkylated with benzyl bromide, resulting in the migration of bromine from the 2- to the 4-aryl position .Physical And Chemical Properties Analysis
N-Benzyl-2-bromoaniline has a molecular weight of 262.14 g/mol. More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved documents.Scientific Research Applications
Chemical Synthesis and Mechanistic Studies : N-Benzyl-2-bromoaniline has been studied for its behavior in chemical reactions. Barraza and Denmark (2017) reported on the rearrangement of 2-bromoaniline under alkylation conditions, highlighting the importance of reagent choice in such reactions (Barraza & Denmark, 2017).
Complex Formation in Polymerization Reactions : In the field of polymer science, compounds related to N-Benzyl-2-bromoaniline have been used to form complexes with ZnII and CuII carboxylates. These complexes are active catalysts in the polymerization of ϵ‐caprolactone, as explored by Attandoh et al. (2014) (Attandoh, Ojwach, & Munro, 2014).
Fluorescent Labeling in Protein Research : Lang et al. (2006) utilized a derivative of benzyl bromide for the fluorescent labeling of selenomethionine residues in proteins, indicating its potential in biochemical and molecular biology applications (Lang, Spratt, Guillemette, & Palmer, 2006).
Crystal Structure Analysis : The study of crystal structures of benzylideneaniline compounds, including those related to N-Benzyl-2-bromoaniline, provides insights into the geometrical parameters and intermolecular interactions in these compounds. Khalaji and Harrison (2008) conducted such an analysis (Khalaji & Harrison, 2008).
Building Blocks for Chiral Peptidic Nucleic Acids : In the field of medicinal chemistry, Lenzi et al. (1995) explored the use of N-Boc-α-amino acids with nucleobase residues as building blocks for the synthesis of chiral PNA (peptidic nucleic acids), showing the versatility of related compounds in drug design (Lenzi, Reginato, & Taddai, 1995).
Potential in Organic Synthesis and Medicinal Chemistry : Gangjee et al. (2010) synthesized and evaluated a series of compounds as inhibitors of receptor tyrosine kinases, showcasing the potential of N-Benzyl-2-bromoaniline derivatives in the development of new pharmaceuticals (Gangjee, Zhao, Raghavan, Ihnat, & Disch, 2010).
Safety And Hazards
While specific safety and hazard information for N-Benzyl-2-bromoaniline was not found, it’s important to handle all chemical compounds with care. Avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
N-benzyl-2-bromoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSIVIJKFBJPBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435401 | |
Record name | N-Benzyl-2-bromoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-2-bromoaniline | |
CAS RN |
71687-81-5 | |
Record name | N-Benzyl-2-bromoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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